7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine chemical properties
7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine chemical properties
The following technical guide details the chemical properties, synthesis, and reactivity of 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine , a critical heterocyclic scaffold in medicinal chemistry.
[1]
Introduction & Pharmacophore Significance
7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine (CAS: 923282-50-2 ) is a fused bicyclic intermediate extensively utilized in the synthesis of bioactive molecules.[1][2] It belongs to the pyrazolo[4,3-d]pyrimidine class, which serves as a bioisostere for the purine nucleus (specifically adenine and guanine).
This scaffold is chemically significant because:
-
Kinase Inhibition: It mimics the ATP purine ring, allowing derivatives to bind into the ATP-binding pockets of kinases (e.g., CDK2, EGFR).
-
PDE Inhibition: It is the core structural motif for Phosphodiesterase type 5 (PDE5) inhibitors, most notably Sildenafil (Viagra) and Vardenafil , although those specific drugs typically feature a 1-methyl-3-propyl substitution pattern.
-
Reactivity: The chlorine atom at the C7 position is highly electrophilic, enabling rapid diversification via Nucleophilic Aromatic Substitution (
).
Physicochemical Characterization
The following data establishes the baseline identity for the compound. Researchers should verify these parameters upon procurement or synthesis.
| Property | Value / Description |
| Chemical Name | 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine |
| CAS Number | 923282-50-2 |
| Molecular Formula | |
| Molecular Weight | 182.61 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Dichloromethane (DCM); Low solubility in water |
| Melting Point | Typically 70–75 °C (Analog dependent; verify experimentally) |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Desiccated |
| SMILES | CCN1C2=C(C=N1)N=C(Cl)N=C2 |
Synthetic Methodology
The synthesis of 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine typically proceeds through a convergent route starting from a substituted pyrazole. The following protocol describes the standard "cyclization-chlorination" sequence.
Synthesis Workflow Diagram
The following Graphviz diagram illustrates the logical flow from raw materials to the activated scaffold.
Caption: Step-wise synthesis from the aminopyrazole precursor to the chlorinated electrophile.
Detailed Protocol
Step 1: Cyclization to the Pyrimidinone
-
Precursor: 5-amino-1-ethyl-1H-pyrazole-4-carboxamide.
-
Reagents: Formamide (excess) or Formic acid with catalytic sulfuric acid.
-
Procedure:
-
Suspend the pyrazole precursor in formamide (10 eq).
-
Heat the mixture to 180–190 °C for 4–6 hours. The high temperature is required to drive the condensation and dehydration.
-
Workup: Cool the reaction mixture to room temperature. Pour into ice-cold water. The product, 1-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one , will precipitate. Filter, wash with water, and dry under vacuum.
-
Step 2: Chlorination (Activation)
-
Precursor: 1-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (from Step 1).
-
Reagents: Phosphorus Oxychloride (
), N,N-Dimethylformamide (DMF) (catalytic). -
Procedure:
-
Place the pyrimidinone (1.0 eq) in a round-bottom flask under an inert atmosphere (
). -
Add
(5–10 eq) as both solvent and reagent. -
Add 2–3 drops of DMF (catalyzes the reaction by forming the Vilsmeier-Haack reagent in situ).
-
Reflux at 100–110 °C for 3–4 hours until TLC shows complete consumption of the starting material.
-
Workup (Caution): Evaporate excess
under reduced pressure. Pour the residue slowly onto crushed ice (exothermic!). Neutralize with saturated to pH 7–8. Extract with Dichloromethane (DCM). -
Purification: Flash column chromatography (Hexane/Ethyl Acetate) yields the target 7-chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine .
-
Reactivity Profile: Nucleophilic Aromatic Substitution ( )
The C7-chlorine atom is the defining feature of this molecule's utility. The pyrazolo[4,3-d]pyrimidine ring is electron-deficient, making the C7 position highly susceptible to nucleophilic attack.
Reaction Mechanism
The reaction proceeds via an addition-elimination mechanism (
-
Addition: The nucleophile (amine, alkoxide, thiol) attacks C7, breaking the aromaticity and forming a Meisenheimer-like tetrahedral intermediate.
-
Elimination: The chloride ion is expelled, restoring aromaticity.
Functionalization Diagram
This diagram maps the potential derivatives accessible from the core scaffold.
Caption: Divergent synthesis pathways from the 7-chloro scaffold via SNAr reactions.
Standard Functionalization Protocol (Amine Displacement)
This is the most common reaction for generating drug candidates (e.g., introducing a piperazine moiety).
-
Solvent: Ethanol, Isopropanol, or DMF.
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) (1.5–2.0 eq) to scavenge the HCl generated. -
Conditions:
-
Dissolve 7-chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine in solvent.
-
Add amine (1.1 eq) and base.
-
Heat to 60–80 °C for 2–4 hours.
-
Monitor by TLC/LC-MS.
-
-
Self-Validation: The disappearance of the starting material peak (approx. MW 182) and appearance of the product peak (MW = 182 - 35.5 + MW_amine - 1) confirms success.
Handling, Safety, and Analytics
Safety Profile
-
Hazards: The compound is an Irritant (Xi) . It causes skin and eye irritation and may cause respiratory irritation.
-
Reactive Hazards: Reacts violently with strong oxidizing agents. Hydrolyzes slowly in moist air to release HCl and revert to the pyrimidinone.
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
Analytical Methods
-
HPLC:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.
-
Detection: UV at 254 nm.
-
-
NMR (
):-
Solvent:
or . -
Key Signals:
-
H-3 (Pyrazole): Singlet around
8.2–8.4 ppm. -
H-5 (Pyrimidine): Singlet around
8.7–8.9 ppm (highly deshielded due to adjacent nitrogens and Cl). -
Ethyl Group: Quartet (
ppm) and Triplet ( ppm).
-
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76847263, 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine derivatives. Retrieved from [Link]
-
Dunn, P. J., et al. (2004). The development of an environmentally benign synthesis of sildenafil citrate (Viagra™). Green Chemistry, 6(1), 43-48. (Foundational reference for pyrazolo[4,3-d]pyrimidine synthesis). Retrieved from [Link]
- Rashad, A. E., et al. (2008).Synthesis and antiviral evaluation of some new pyrazole and fused pyrazolopyrimidine derivatives. Bioorganic & Medicinal Chemistry, 16(15), 7102-7106.
